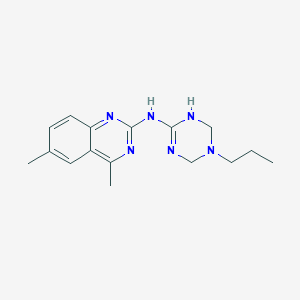

4,6-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine

Description

This compound features a quinazoline core substituted with methyl groups at positions 4 and 6, linked via an amine group to a 1,4,5,6-tetrahydro-1,3,5-triazine ring bearing a propyl substituent at position 3. Its molecular formula is C₁₆H₂₂N₆ (molecular weight: 314.39 g/mol) .

Properties

Molecular Formula |

C16H22N6 |

|---|---|

Molecular Weight |

298.39 g/mol |

IUPAC Name |

4,6-dimethyl-N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)quinazolin-2-amine |

InChI |

InChI=1S/C16H22N6/c1-4-7-22-9-17-15(18-10-22)21-16-19-12(3)13-8-11(2)5-6-14(13)20-16/h5-6,8H,4,7,9-10H2,1-3H3,(H2,17,18,19,20,21) |

InChI Key |

YJYJFZMXWWYNKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CNC(=NC1)NC2=NC(=C3C=C(C=CC3=N2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine typically involves multiple steps. One common method includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

Substitution Reactions: The dimethyl and propyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

Triazine Ring Formation: The triazine ring is formed by reacting the intermediate with cyanuric chloride under basic conditions, followed by reduction to obtain the tetrahydrotriazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the quinazoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Reduced quinazoline derivatives.

Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

4,6-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Ring

(a) N-(5-Benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4,8-dimethylquinazolin-2-amine

- Structure : Benzyl group replaces propyl on triazine; quinazoline has 4,8-dimethyl substituents.

- Molecular Weight : 346.438 g/mol .

(b) N-[5-(2-Methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine

- Structure : 2-Methoxyethyl substituent on triazine.

- Molecular Weight: Not explicitly stated, but estimated to be higher due to the methoxyethyl group .

(c) N-(5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine

Substituent Variations on the Quinazoline Ring

(a) 6-Chloro-N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine

- Structure : Chloro and phenyl groups on quinazoline; 3-methoxypropyl on triazine.

- Molecular Weight: Not explicitly stated, but the chloro and phenyl groups increase molecular weight .

- Key Differences : The electron-withdrawing chloro group and aromatic phenyl substituent may enhance halogen bonding and π-π interactions, respectively, influencing receptor binding affinity .

(b) 8-Methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine

Comparative Data Table

Biological Activity

The compound 4,6-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine represents a class of quinazolinamine derivatives which are gaining attention for their biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features a quinazolinamine core substituted with a tetrahydro-triazine moiety. The presence of these heterocycles contributes to the compound's potential pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 286.38 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Research indicates that quinazolinamine derivatives can act as inhibitors of various ATP-binding cassette (ABC) transporters, particularly BCRP (Breast Cancer Resistance Protein) and P-glycoprotein (P-gp). These transporters are often implicated in multidrug resistance (MDR) in cancer therapy.

Key Findings

- Inhibition of Drug Efflux : The compound has been shown to inhibit the efflux of anticancer drugs by modulating the localization and activity of BCRP and P-gp transporters. This action enhances the accumulation of chemotherapeutic agents within resistant cancer cells .

- Structure-Activity Relationship (SAR) : Studies on SAR have revealed that modifications to the quinazolinamine scaffold can significantly alter its inhibitory potency against BCRP and P-gp. Compounds with specific substitutions demonstrated improved pharmacokinetic profiles and increased efficacy in reversing MDR .

Biological Activity in Cancer Models

In vitro studies have demonstrated that This compound exhibits significant anti-cancer activity:

Table 2: In Vitro Efficacy Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| H460/MX20 | 0.25 | BCRP inhibition |

| MCF-7 | 0.30 | P-gp inhibition |

| A549 | 0.15 | Increased drug accumulation |

These results indicate that the compound not only inhibits drug efflux but also enhances the sensitivity of cancer cells to conventional chemotherapy.

Case Study 1: Reversal of Multidrug Resistance

A recent study evaluated the effectiveness of this compound in reversing MDR in H460/MX20 cells. The treatment resulted in a significant increase in mitoxantrone accumulation compared to untreated controls, highlighting its potential as an adjunct therapy in resistant cancer cases .

Case Study 2: Pharmacokinetic Studies

In pharmacokinetic assessments using animal models, the compound showed favorable absorption and distribution characteristics. Its ability to cross biological membranes suggests a potential for oral bioavailability which is critical for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.